Cas no 1261682-61-4 (3-(Chloromethyl)-2-fluorobenzonitrile)

3-(Chloromethyl)-2-fluorobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(chloromethyl)-2-fluorobenzonitrile
- 3-Chloromethyl-2-fluoro-benzonitrile
- 2024AJ
- 3-(Chloromethyl)-2-fluorobenzonitrile
-
- MDL: MFCD18394048
- インチ: 1S/C8H5ClFN/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3H,4H2
- InChIKey: BRZNHIMTBVCADC-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC=C(C#N)C=1F
計算された属性
- せいみつぶんしりょう: 169.0094550g/mol
- どういたいしつりょう: 169.0094550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-(Chloromethyl)-2-fluorobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0236-5g |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
eNovation Chemicals LLC | Y1127502-5g |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 95% | 5g |
$4475 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0236-5g |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 96% | 5g |
¥34958.27 | 2025-01-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514638-1g |
3-(Chloromethyl)-2-fluorobenzonitrile |
1261682-61-4 | 98% | 1g |
¥11848.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1127502-5g |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 95% | 5g |
$4475 | 2025-02-22 | |
eNovation Chemicals LLC | Y1127502-500mg |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 95% | 500mg |
$610 | 2025-02-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0236-1g |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 96% | 1g |
¥8726.45 | 2025-01-21 | |
eNovation Chemicals LLC | Y1127502-1g |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 95% | 1g |
$1115 | 2025-02-22 | |
eNovation Chemicals LLC | Y1127502-5g |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 95% | 5g |
$4475 | 2025-03-01 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0236-1g |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 96% | 1g |
8463.46CNY | 2021-05-08 |
3-(Chloromethyl)-2-fluorobenzonitrile 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
3-(Chloromethyl)-2-fluorobenzonitrileに関する追加情報
Introduction to 3-(Chloromethyl)-2-fluorobenzonitrile (CAS No. 1261682-61-4)
3-(Chloromethyl)-2-fluorobenzonitrile, with the chemical formula C₇H₄ClFN, is a fluorinated benzonitrile derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including a chloromethyl group and a fluorine substituent, make it a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.
The CAS number 1261682-61-4 uniquely identifies this compound in scientific literature and databases, facilitating its accurate classification and retrieval for research purposes. The presence of both electron-withdrawing and electron-donating groups in its molecular structure imparts distinct reactivity, enabling diverse functionalization strategies. This characteristic has made 3-(Chloromethyl)-2-fluorobenzonitrile a preferred choice for researchers exploring structure-activity relationships (SAR) in drug discovery.
In recent years, the pharmaceutical industry has witnessed a surge in the development of fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. Fluorobenzonitriles, in particular, have been investigated for their potential as scaffolds in the design of small-molecule drugs. The incorporation of a fluorine atom at the 2-position of the benzene ring in 3-(Chloromethyl)-2-fluorobenzonitrile introduces favorable electronic properties that can modulate the reactivity of the chloromethyl group, thereby influencing the overall pharmacokinetic profile of derived compounds.
One of the most compelling aspects of 3-(Chloromethyl)-2-fluorobenzonitrile is its role as a precursor in the synthesis of bioactive molecules with therapeutic potential. For instance, researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in inflammatory pathways. The chloromethyl group is particularly useful for forming carbon-carbon bonds through nucleophilic addition reactions, allowing for the construction of complex molecular architectures. This reactivity has been exploited in the synthesis of kinase inhibitors and other proteins-targeting agents.
Recent studies have highlighted the utility of 3-(Chloromethyl)-2-fluorobenzonitrile in the development of compounds with anti-inflammatory properties. Fluorinated benzonitriles have been shown to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. By modifying the substituents on the benzene ring, researchers can fine-tune the pharmacological properties of derived compounds to achieve optimal therapeutic effects. The fluorine atom at the 2-position enhances lipophilicity, improving membrane permeability and thus bioavailability.
The synthesis of 3-(Chloromethyl)-2-fluorobenzonitrile typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes halogenation followed by nucleophilic substitution to introduce the chloromethyl group. The presence of the fluorine substituent necessitates careful control over reaction conditions to prevent unwanted side reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve high yields and purity.
In academic research, 3-(Chloromethyl)-2-fluorobenzonitrile has been utilized as a tool compound for studying reaction mechanisms and developing new synthetic methodologies. Its unique reactivity profile allows chemists to explore novel pathways for constructing complex molecules. For instance, recent work has demonstrated its application in transition-metal-catalyzed coupling reactions, where it serves as an effective electrophile due to its electron-deficient nature.
The agrochemical sector has also recognized the potential of 3-(Chloromethyl)-2-fluorobenzonitrile as a building block for developing novel pesticides and herbicides. Fluorinated compounds often exhibit improved stability against environmental degradation, making them more effective in crop protection applications. Researchers are currently investigating derivatives of this compound for their potential as selective herbicides that target specific weed species without harming crops.
From a regulatory perspective, 3-(Chloromethyl)-2-fluorobenzonitrile is subject to standard chemical safety protocols due to its reactive nature. While it is not classified as a hazardous material under typical conditions, proper handling procedures must be followed to ensure safety in laboratory and industrial settings. Storage conditions should minimize exposure to moisture and strong bases or acids to prevent decomposition.
The future prospects for 3-(Chloromethyl)-2-fluorobenzonitrile are promising, with ongoing research exploring its applications in drug discovery and material science. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the development of novel derivatives with enhanced pharmacological properties. Additionally, green chemistry approaches may be employed to optimize synthetic routes while minimizing environmental impact.
In conclusion, 3-(Chloromethyl)-2-fluorobenzonitrile (CAS No. 1261682-61-4) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features enable diverse synthetic applications, making it an invaluable intermediate for developing next-generation bioactive molecules. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly important role in addressing global health challenges.
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